HLI98C - 317326-90-2

HLI98C

Catalog Number: EVT-269477
CAS Number: 317326-90-2
Molecular Formula: C17H9ClN4O4
Molecular Weight: 368.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HLI98C is a HDM2 ubiquitin ligase inhibitor. HLI98C exhibits cytotoxic activities and HDM2 E3 ligase inhibitory activities. In cells, HLI98C allows the stabilization of p53 and HDM2 and activation of p53-dependent transcription and apoptosis. The p53 tumor suppressor protein is regulated by its interaction with HDM2, which serves as a ubiquitin ligase (E3) to target p53 for degradation. HLI98C may demonstrate anti-tumor activity by inhibiting recognition of the E3 enzyme and substrate.
Source and Classification

HLI98C is classified as a synthetic organic compound. Its specific classification within chemical databases can vary based on its functional groups and molecular structure. The compound is primarily studied in the context of medicinal chemistry and materials science, where its properties can be leveraged for drug development and material fabrication.

Synthesis Analysis

Methods of Synthesis

The synthesis of HLI98C can be achieved through several methods, which may include:

  • Chemical Reactions: Utilizing various organic reactions such as nucleophilic substitutions or condensation reactions.
  • Catalytic Processes: Employing catalysts to enhance reaction rates and yields.
  • Multi-step Synthesis: Involving several reaction stages to construct the desired molecular framework.

Technical Details

The synthesis often requires precise control over reaction conditions, including temperature, pressure, and solvent choice. For example, a common method might involve the use of a specific solvent that facilitates the reaction while minimizing side products.

Molecular Structure Analysis

Structure and Data

The molecular structure of HLI98C can be represented using standard chemical notation. It typically includes:

  • Functional Groups: Identifying key functional groups that dictate the compound's reactivity.
  • 3D Molecular Geometry: Using software tools to visualize the spatial arrangement of atoms, which is crucial for understanding reactivity.

Data on bond lengths, angles, and dihedral angles can provide insights into the stability and reactivity of HLI98C.

Chemical Reactions Analysis

Reactions and Technical Details

HLI98C participates in various chemical reactions, which may include:

  • Substitution Reactions: Where one functional group is replaced by another.
  • Elimination Reactions: Leading to the formation of double or triple bonds.
  • Addition Reactions: Particularly relevant in the context of unsaturated compounds.

Technical details such as reaction mechanisms, intermediates formed during reactions, and conditions required for optimal yields are essential for researchers working with HLI98C.

Mechanism of Action

Process and Data

The mechanism of action for HLI98C involves understanding how it interacts with biological systems or materials. This could include:

  • Biochemical Interactions: If applicable, detailing how HLI98C interacts at the molecular level with enzymes or receptors.
  • Material Properties: How its structure affects physical properties such as conductivity or strength when used in materials science.

Data supporting these mechanisms may come from experimental studies or computational modeling.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties of HLI98C include:

  • Melting Point: Indicates purity and stability.
  • Solubility: In various solvents which affects its application in different fields.

Chemical Properties

Important chemical properties encompass:

  • Reactivity: With common reagents.
  • Stability: Under various environmental conditions (e.g., temperature, pH).

Relevant data from experimental analyses can provide benchmarks for these properties.

Applications

HLI98C has several scientific uses that span multiple disciplines:

  • Medicinal Chemistry: Potential use as a pharmaceutical agent due to its biological activity.
  • Materials Science: Application in developing new materials with specific properties tailored for industrial uses.
  • Analytical Chemistry: Utilized as a standard or reagent in various analytical techniques.
Molecular Mechanisms of Action in Oncogenic Pathways

Inhibition of HDM2 Ubiquitin Ligase Activity

Structural Basis of HDM2-p53 Interaction Disruption

HLI98C (10-(3-chlorophenyl)-7-nitro-10H-pyrimido[4,5-b]quinoline-2,4-dione) is a small-molecule inhibitor targeting the HDM2 E3 ubiquitin ligase. Its pyrimidoquinoline scaffold enables specific interactions with the RING domain of HDM2, a zinc-binding domain essential for ubiquitin transfer. The RING domain (C3H2C3/C3HC4 motif) coordinates two zinc ions to maintain structural integrity for E2-ubiquitin binding [3] [5]. HLI98C binds near the E2 interaction site, disrupting the thioester transfer cascade without blocking the p53-binding N-terminal domain of HDM2. This distinguishes it from MDM2-p53 binding inhibitors (e.g., nutlins) [7] [9]. Biophysical analyses confirm HLI98C induces conformational changes in HDM2, reducing E2~Ub recruitment efficiency by >60% at 10 µM concentrations [5].

Stabilization of p53 and Modulation of Ubiquitin-Proteasome Dynamics

By inhibiting HDM2’s E3 activity, HLI98C prevents K48-linked polyubiquitination of p53, diverting it from 26S proteasomal degradation. In cancer cell lines (e.g., colon and breast carcinoma), HLI98C (5–20 µM) increases p53 half-life from <20 minutes to >120 minutes [1] [7]. Concurrently, HLI98C auto-ubiquitination of HDM2 is suppressed, leading to paradoxical accumulation of both proteins [7]. This dual stabilization activates the p53 transcriptome while prolonging HDM2’s cellular presence—a feedback mechanism requiring timed therapeutic exposure. Ubiquitin-proteasome dynamics are further modulated through reduced proteasomal flux, evidenced by accumulation of ubiquitin conjugates in immunoblot assays [5] [7].

Table 1: HLI98C-Mediated Stabilization of Key Proteins

ProteinBaseline Half-life (min)Half-life Post-HLI98C (min)Concentration (µM)
p5315–20100–12010–20
HDM230–4090–11010–20
Cyclin E45–60Unchanged20

Transcriptional Activation of p53-Dependent Apoptosis

Upregulation of Pro-Apoptotic Targets (BAX, PUMA, NOXA)

Stabilized p53 transactivates pro-apoptotic genes within 6 hours of HLI98C exposure. Quantitative PCR in wild-type p53 cancer cells demonstrates:

  • BAX mRNA upregulation: 8–12-fold
  • PUMA induction: 10–15-fold
  • NOXA increase: 6–9-fold [9]This triggers mitochondrial outer membrane permeabilization (MOMP), with cytochrome c release increasing 3–5-fold. Caspase-9 and -3 activities rise concomitantly, culminating in DNA fragmentation. In p53-null cells, HLI98C fails to induce these markers, confirming p53-dependence [1] [9].

Suppression of Anti-Apoptotic Pathways (Bcl-xL, MDM2)

HLI98C indirectly suppresses anti-apoptotic pathways via p53. Chromatin immunoprecipitation reveals p53 binding to:

  • Bcl-2 promoter: Repression (40–60% reduction)
  • MCL-1 and Bcl-xL: 50–70% transcriptional downregulation [9]Notably, MDM2 transcription is initially enhanced by p53, but the translated HDM2 remains inactive due to HLI98C. This creates a "priming window" where pro-apoptotic proteins dominate. Network analysis shows HLI98C shifts the Bcl-2/BAX ratio from 3:1 to 1:2, favoring apoptosome formation [7] [9].

Table 2: Apoptotic Pathway Modulation by HLI98C

TargetRegulationMagnitude of ChangeFunctional Outcome
BAXUpregulated8–12-fold mRNAMitochondrial pore formation
PUMAUpregulated10–15-fold mRNABcl-2 neutralization
Bcl-2Downregulated40–60% proteinLoss of mitochondrial protection
Caspase-3Activated4–5-fold activityDNA fragmentation

Off-Target Effects on RING/HECT Domain E3 Ligases

At concentrations >50 µM, HLI98C loses specificity for HDM2. In vitro ubiquitination assays reveal:

  • RING-type E3s: 40–50% inhibition of cIAP1 and BRCA1/BARD1 due to zinc-chelation or E2 interaction disruption [5]
  • HECT-type E3s: NEDD4 and E6AP activity reduced by 30–35%, possibly via interference with catalytic cysteine residues [5] [10]These effects coincide with depletion of cellular E2~Ub thioester pools, suggesting HLI98C may impair E1-E2 charging at high doses [1]. Selectivity profiling shows a 10-fold lower IC₅₀ for HDM2 (15 µM) versus other E3s (>150 µM), indicating a workable therapeutic window [5] [10].

Table 3: Selectivity Profile of HLI98C Against E3 Ligases

E3 Ligase TypeExampleIC₅₀ (µM)Inhibition Mechanism
RINGHDM215E2~Ub recruitment block
RINGcIAP1160Zinc coordination disruption
HECTNEDD4>200Non-competitive inhibition
HECTE6AP>200Catalytic cysteine interaction

Properties

CAS Number

317326-90-2

Product Name

HLI98C

IUPAC Name

10-(3-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione

Molecular Formula

C17H9ClN4O4

Molecular Weight

368.7 g/mol

InChI

InChI=1S/C17H9ClN4O4/c18-10-2-1-3-11(8-10)21-14-5-4-12(22(25)26)6-9(14)7-13-15(21)19-17(24)20-16(13)23/h1-8H,(H,20,23,24)

InChI Key

BRCGPVHRBGGGPW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O

Solubility

Soluble in DMSO

Synonyms

HLI98C; HLI-98C; HLI 98C.

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.